molecular formula C17H15N5O3 B6440752 3-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549027-91-8

3-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Katalognummer: B6440752
CAS-Nummer: 2549027-91-8
Molekulargewicht: 337.33 g/mol
InChI-Schlüssel: GRTVCSBMPYECAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a synthetic small molecule designed for pharmaceutical research and development. Its structure incorporates two privileged pharmacophores in medicinal chemistry: the [1,2,4]triazolo[4,3-b]pyridazine core and the 2,3-dihydro-1,4-benzodioxin group. The 1,2,4-triazole scaffold is a well-known bioisostere found in numerous therapeutic agents and is associated with a wide range of pharmacological activities, including use as antifungal, anticancer, and anticonvulsant agents . This specific molecular architecture suggests potential for high-affinity interactions with biological targets. The compound is of significant interest in early-stage drug discovery, particularly in the screening of inhibitors for various kinase targets. The triazolo-pyridazine scaffold has been identified in published patent literature as a key structural component in potent tricyclic PI3K inhibitor compounds, which are a major focus in oncology research for the treatment of cancers such as breast cancer . Furthermore, the 2,3-dihydro-1,4-benzodioxin moiety is a common building block in the synthesis of biologically active molecules investigated for various therapeutic areas, underscoring the compound's potential utility in developing novel research tools and therapeutic candidates . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to investigate its full mechanistic profile and application potential.

Eigenschaften

IUPAC Name

3-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c23-17(18-11-3-5-13-14(9-11)25-8-7-24-13)12-4-6-15-19-20-16(10-1-2-10)22(15)21-12/h3-6,9-10H,1-2,7-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTVCSBMPYECAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Molecular Comparisons

Property Target Compound 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine (CAS 2306268-61-9)
Core Structure Triazolo[4,3-b]pyridazine Pyridine
Substituents Cyclopropyl, dihydrobenzodioxin-6-yl carboxamide Dihydrobenzodioxin-5-yl, dimethylaminomethylphenyl, methoxy
Molecular Formula Estimated C₁₈H₁₅N₅O₃* C₂₃H₂₅N₃O₃
Molecular Weight ~349 g/mol* 391.46 g/mol
Key Functional Groups Amide, cyclopropane, benzodioxin Amine, methoxy, dimethylamino, benzodioxin
Potential Pharmacophores Aromatic core, hydrogen-bonding amide Basic dimethylamino group, methoxy electron donor

*Estimated based on structural analysis.

Key Differences and Implications:

Core Structure: The target compound’s triazolopyridazine core is more rigid and planar compared to the pyridine core of the analog in Table 1. This rigidity may enhance binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) but reduce solubility .

Substituent Effects: The cyclopropyl group in the target compound may confer metabolic stability by resisting oxidative degradation, a common issue with alkyl chains. In contrast, the dimethylamino group in the analog could enhance cellular uptake but may also increase off-target interactions due to its basicity. Both compounds incorporate dihydrobenzodioxin, a moiety associated with improved bioavailability in CNS-targeting drugs, though its positional isomerism (6-yl vs. 5-yl) may alter binding specificity.

Research Limitations: Neither compound has been fully validated for therapeutic use. Direct comparative pharmacological data (e.g., IC₅₀ values, selectivity profiles) are absent in the provided evidence, limiting mechanistic conclusions.

Vorbereitungsmethoden

Synthesis of the Triazolo[4,3-b]Pyridazine Core

The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclization of hydrazine derivatives with pyridazine precursors. A pivotal method involves the reaction of 3-amino-6-chloropyridazine with formic acid under reflux to form 6-chloro- triazolo[4,3-b]pyridazin-8-amine (29 ) (Scheme 1) . This intermediate serves as a versatile building block for further functionalization.

Key Reaction Conditions :

  • Starting Material : 3-Amino-6-chloropyridazine (28 ) .

  • Cyclization Agent : Formic acid (100°C, 4–6 hours) .

  • Yield : 60–70% after purification via recrystallization .

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at position 3 of the triazolo[4,3-b]pyridazine core is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A robust method employs cyclopropylboronic acid in a Suzuki-Miyaura coupling with a halogenated triazolo[4,3-b]pyridazine precursor.

Optimized Protocol :

  • Halogenation : Treat 6-chloro- triazolo[4,3-b]pyridazine with N-iodosuccinimide (NIS) in acetic acid to yield 3-iodo-6-chloro-[1, triazolo[4,3-b]pyridazine .

  • Cross-Coupling : React with cyclopropylboronic acid using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and dioxane/water (4:1) as solvent (80°C, 12 hours) .

  • Yield : 75–85% after column chromatography .

Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin-6-amine moiety is synthesized from 2,3-dihydroxybenzoic acid through sequential etherification and Curtius rearrangement (Scheme 2) :

  • Etherification : React 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in DMF using K₂CO₃ (65°C, 24 hours) to form 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid .

  • Curtius Rearrangement : Convert the carboxylic acid to the acyl azide using diphenylphosphoryl azide (DPPA), followed by thermal decomposition in toluene to yield 2,3-dihydro-1,4-benzodioxin-6-amine .

  • Yield : 50–60% after recrystallization .

Carboxamide Coupling

The final step involves coupling the triazolo[4,3-b]pyridazine-6-carboxylic acid derivative with 2,3-dihydro-1,4-benzodioxin-6-amine. This is achieved via activation of the carboxylic acid as an acid chloride or using coupling agents like HATU .

Representative Procedure :

  • Acid Chloride Formation : Treat 3-cyclopropyl- triazolo[4,3-b]pyridazine-6-carboxylic acid with thionyl chloride (SOCl₂) at 70–80°C for 4 hours .

  • Amidation : React the acid chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in dichloromethane (DCM) and triethylamine (TEA) at room temperature for 12 hours .

  • Yield : 80–90% after silica gel chromatography .

Analytical Characterization

Critical Data for Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazolo-H), 7.20–7.15 (m, 2H, benzodioxin-H), 4.35–4.25 (m, 4H, OCH₂CH₂O), 2.10–2.00 (m, 1H, cyclopropyl-H), 1.20–1.10 (m, 4H, cyclopropyl-CH₂) .

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient) .

  • Mass Spec (ESI) : m/z 409.1 [M+H]⁺ .

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Use of excess formic acid and controlled temperature minimizes byproducts during triazolo ring formation .

  • Cyclopropane Stability : Avoid strong bases or prolonged heating to prevent ring-opening .

  • Amine Purity : Recrystallization from ethyl acetate/hexane ensures high-purity benzodioxin-amine for coupling .

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve efficiency in:

  • Triazolo Core Formation : Reduced reaction time (2 hours vs. 6 hours batch) .

  • Carboxamide Coupling : Higher throughput with in-line purification .

Q & A

Q. What are the key considerations for designing a multi-step synthesis pathway for this compound?

The synthesis of triazolopyridazine derivatives typically involves constructing the heterocyclic core first, followed by functionalization. For example:

  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with activated pyridazine precursors .
  • Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions under controlled conditions (e.g., palladium catalysis) .
  • Step 3 : Coupling the benzodioxin-6-amine moiety using carbodiimide-mediated amidation (e.g., EDCI/HOBt) to ensure high yield and purity . Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (0–120°C range), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are essential for structural characterization?

A combination of techniques is required:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, the benzodioxin moiety shows distinct aromatic proton splitting patterns at δ 6.7–7.1 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peak at m/z 406.1432).
  • Infrared (IR) Spectroscopy : Detection of amide C=O stretches (~1650–1680 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) . Cross-referencing with computational modeling (e.g., DFT) can resolve ambiguities in complex spectra .

Q. How should researchers design initial biological activity screening assays?

Prioritize target-specific assays based on structural analogs:

  • Kinase Inhibition : Use fluorescence-based ATPase assays (e.g., ADP-Glo™) if the compound shares homology with kinase inhibitors like imatinib .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50_{50} determination .
  • Solubility Optimization : Pre-screen in DMSO/PBS mixtures to ensure bioactivity correlates with physiologically relevant concentrations .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

Discrepancies often arise from assay conditions or impurity interference. Mitigation strategies include:

  • Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., CLIA guidelines).
  • Purity Validation : Re-characterize batches via HPLC (≥98% purity) to exclude side products (e.g., unreacted cyclopropyl intermediates) .
  • Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct target binding . Example: A 2023 study found that residual DMSO (>0.1%) in cell assays artificially inflated IC50_{50} values by 30% .

Q. What strategies optimize reaction yields for scale-up without compromising purity?

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Xantphos-based catalysts for Suzuki-Miyaura couplings; the latter improves cyclopropane coupling efficiency by 20% .
  • Solvent Engineering : Replace DMF with cyclopentyl methyl ether (CPME) in amidation steps to enhance solubility and reduce toxicity .
  • In-Line Analytics : Implement PAT (process analytical technology) tools like FTIR probes to monitor reaction progress in real time .

Q. How can structural modifications enhance selectivity in target engagement?

Structure-activity relationship (SAR) studies should focus on:

  • Core Modifications : Replace cyclopropyl with spirocyclic groups to reduce off-target kinase binding (e.g., JAK2 vs. ABL1 selectivity) .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzodioxin ring to modulate logP and improve blood-brain barrier penetration .
  • Prodrug Design : Incorporate esterase-cleavable moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.